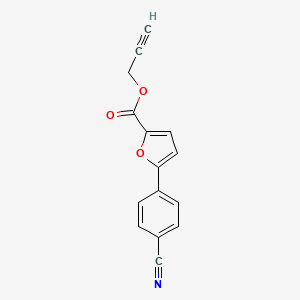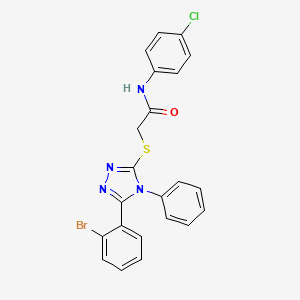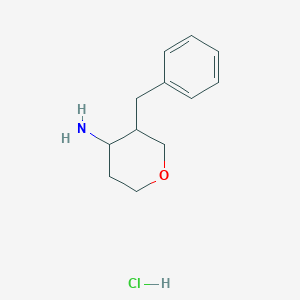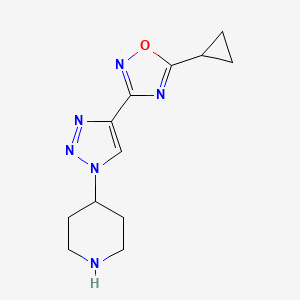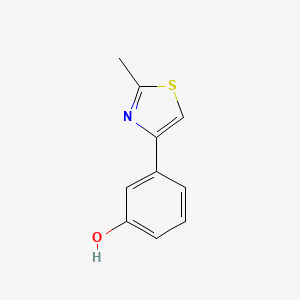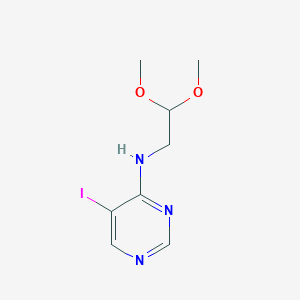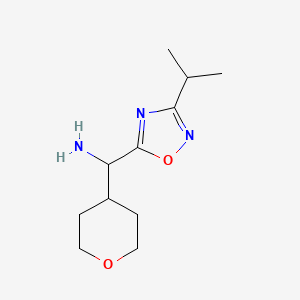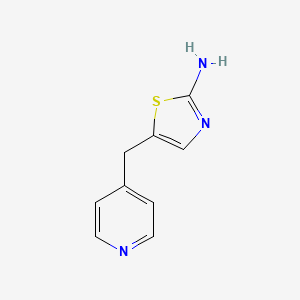
3,4-Dibromo-1-(pyridin-3-yl)-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dibromo-1-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is an organic compound that features a pyrrole ring substituted with bromine atoms and a pyridinyl group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-1-(pyridin-3-yl)-1H-pyrrol-2(5H)-one typically involves the bromination of a pyrrole derivative followed by the introduction of a pyridinyl group. Common reagents for bromination include bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective substitution.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming more complex structures or introducing additional functional groups.
Reduction: Reduction reactions could be used to remove the bromine atoms or modify the pyridinyl group.
Substitution: The bromine atoms on the pyrrole ring can be substituted with other groups, such as alkyl or aryl groups, using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are often employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various substituted pyrroles or pyridinyl derivatives.
科学的研究の応用
3,4-Dibromo-1-(pyridin-3-yl)-1H-pyrrol-2(5H)-one may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of new pharmaceuticals or as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3,4-Dibromo-1-(pyridin-3-yl)-1H-pyrrol-2(5H)-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
類似化合物との比較
Similar Compounds
- 3,4-Dichloro-1-(pyridin-3-yl)-1H-pyrrol-2(5H)-one
- 3,4-Difluoro-1-(pyridin-3-yl)-1H-pyrrol-2(5H)-one
- 3,4-Diiodo-1-(pyridin-3-yl)-1H-pyrrol-2(5H)-one
Uniqueness
3,4-Dibromo-1-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules. Bromine atoms are larger and more polarizable than chlorine or fluorine, potentially leading to different chemical and biological properties.
特性
分子式 |
C9H6Br2N2O |
|---|---|
分子量 |
317.96 g/mol |
IUPAC名 |
3,4-dibromo-1-pyridin-3-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C9H6Br2N2O/c10-7-5-13(9(14)8(7)11)6-2-1-3-12-4-6/h1-4H,5H2 |
InChIキー |
CNFZODPTITYMTP-UHFFFAOYSA-N |
正規SMILES |
C1C(=C(C(=O)N1C2=CN=CC=C2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


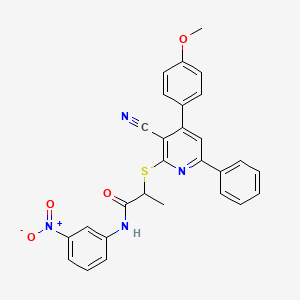
![2-(Difluoromethoxy)-6-methoxybenzo[d]oxazole](/img/structure/B11778856.png)
